1-(4-fluorobenzoyl)-octahydro-1H-indole-2-carboxylic acid
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Overview
Description
1-(4-fluorobenzoyl)-octahydro-1H-indole-2-carboxylic acid is a synthetic organic compound that features a fluorobenzoyl group attached to an octahydroindole carboxylic acid structure
Preparation Methods
The synthesis of 1-(4-fluorobenzoyl)-octahydro-1H-indole-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Friedel-Crafts Acylation: The introduction of the 4-fluorobenzoyl group onto an indole precursor using a Friedel-Crafts acylation reaction. This reaction often employs a Lewis acid catalyst such as aluminum chloride (AlCl3) and an appropriate solvent like dichloromethane.
Hydrogenation: The reduction of the indole ring to form the octahydroindole structure. This step can be achieved using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.
Carboxylation: The introduction of the carboxylic acid group at the 2-position of the octahydroindole ring. This can be accomplished through various carboxylation reactions, such as the use of carbon dioxide (CO2) under high pressure and temperature conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(4-fluorobenzoyl)-octahydro-1H-indole-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The fluorobenzoyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the fluorine atom.
Hydrolysis: The ester or amide derivatives of the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., Pd/C, AlCl3), and varying temperatures and pressures depending on the specific reaction.
Scientific Research Applications
1-(4-fluorobenzoyl)-octahydro-1H-indole-2-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and advanced coatings.
Mechanism of Action
The mechanism of action of 1-(4-fluorobenzoyl)-octahydro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorobenzoyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The octahydroindole structure may contribute to the compound’s overall stability and bioavailability. Detailed studies on the molecular targets and pathways involved are essential to fully understand the compound’s effects.
Comparison with Similar Compounds
1-(4-fluorobenzoyl)-octahydro-1H-indole-2-carboxylic acid can be compared with other similar compounds, such as:
4-fluorobenzoic acid: A simpler compound with a fluorobenzoyl group, used as an intermediate in organic synthesis.
4-fluorobenzoyl chloride: A reactive derivative used in the synthesis of various fluorinated compounds.
Octahydroindole derivatives: Compounds with similar indole structures, used in medicinal chemistry for their potential therapeutic properties.
The uniqueness of this compound lies in its combination of the fluorobenzoyl group and the octahydroindole structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-fluorobenzoyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO3/c17-12-7-5-10(6-8-12)15(19)18-13-4-2-1-3-11(13)9-14(18)16(20)21/h5-8,11,13-14H,1-4,9H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGOLQBSXYYLCMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CC(N2C(=O)C3=CC=C(C=C3)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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